Sodium 2-oxopropanoate-d3 Sodium 2-oxopropanoate-d3
Brand Name: Vulcanchem
CAS No.:
VCID: VC16641639
InChI: InChI=1S/C3H4O3.Na/c1-2(4)3(5)6;/h1H3,(H,5,6);/q;+1/p-1/i1D3;
SMILES:
Molecular Formula: C3H3NaO3
Molecular Weight: 113.06 g/mol

Sodium 2-oxopropanoate-d3

CAS No.:

Cat. No.: VC16641639

Molecular Formula: C3H3NaO3

Molecular Weight: 113.06 g/mol

* For research use only. Not for human or veterinary use.

Sodium 2-oxopropanoate-d3 -

Specification

Molecular Formula C3H3NaO3
Molecular Weight 113.06 g/mol
IUPAC Name sodium;3,3,3-trideuterio-2-oxopropanoate
Standard InChI InChI=1S/C3H4O3.Na/c1-2(4)3(5)6;/h1H3,(H,5,6);/q;+1/p-1/i1D3;
Standard InChI Key DAEPDZWVDSPTHF-NIIDSAIPSA-M
Isomeric SMILES [2H]C([2H])([2H])C(=O)C(=O)[O-].[Na+]
Canonical SMILES CC(=O)C(=O)[O-].[Na+]

Introduction

Chemical Identity and Structural Characteristics

Sodium 2-oxopropanoate-d3 (C3_3D3_3NaO3_3) is the isotopologue of sodium pyruvate (C3_3H3_3NaO3_3), where the three hydrogens in the methyl group are substituted with deuterium. The non-deuterated form, sodium pyruvate, is a key intermediate in glycolysis, produced via the oxidation of lactate or the decarboxylation of malate . Its molecular weight increases from 110.04 g/mol in the protiated form to approximately 113.06 g/mol in the deuterated variant due to the isotopic substitution .

Physicochemical Properties

The deuterium substitution minimally alters the compound's physical properties compared to its protiated counterpart. Key characteristics include:

PropertySodium PyruvateSodium Pyruvate-d3
Molecular FormulaC3_3H3_3NaO3_3C3_3D3_3NaO3_3
Molecular Weight (g/mol)110.04113.06
Melting Point>300°C>300°C (estimated)
Water Solubility100 mg/mLComparable solubility
Density (g/cm³)1.267~1.275 (calculated)

The elevated density and marginally higher molecular weight of the deuterated form arise from the increased neutron count in deuterium nuclei . Despite these subtle differences, the compound retains the core chemical reactivity of pyruvate, including its role as an α-keto acid and participation in transamination reactions .

Synthesis and Deuteration Methods

The production of sodium 2-oxopropanoate-d3 involves isotopic exchange followed by purification, a process optimized to maximize deuteration efficiency while minimizing side reactions.

H/D Exchange Protocol

Deuteration is achieved through proton-deuterium exchange in pyruvic acid under controlled conditions:

  • Acid Dissolution: Pyruvic acid is dissolved in deuterium oxide (D2_2O) at a ratio of 112.5 mL D2_2O per gram of substrate .

  • Thermal Activation: The mixture is heated to 90°C for 24 hours, facilitating exchange at the methyl group without inducing racemization or decomposition .

  • Neutralization: Post-exchange, the solution is treated with sodium hydroxide-d1_1 (NaOD) to precipitate the sodium salt.

  • Recrystallization: The crude product is recrystallized from a 3:1 ethanol-D2_2O mixture to achieve >90% deuteration, as verified by mass spectrometry .

Critical to this process is avoiding alkaline conditions (pH >9), which promote parapyruvate formation through keto-enol tautomerization . The final product typically contains a mixture of isotopologues, with the tri-deuterated species (C3_3D3_3O3_3^-) predominating at ~90% abundance .

Applications in Structural Biology and Isotopic Labeling

The primary application of sodium 2-oxopropanoate-d3 lies in producing perdeuterated proteins for neutron crystallography, a technique requiring deuteration to reduce incoherent scattering from hydrogen nuclei.

Microbial Cultivation Strategies

Escherichia coli strain DAP1(DE3), engineered through adaptive laboratory evolution (ALE), demonstrates enhanced growth on pyruvate-based media . Key genomic modifications include:

  • ldhA G78A Mutation: Inactivates D-lactate dehydrogenase, redirecting carbon flux toward the TCA cycle .

  • rph+1 Frameshift Repair: Corrects pyrimidine auxotrophy, improving growth in minimal media .

When cultivated in D2_2O media containing sodium pyruvate-d3, this strain achieves biomass yields sufficient for milligram-scale protein production. For example, triose-phosphate isomerase expressed under these conditions reached deuteration levels >90%, enabling neutron diffraction studies at 2.1 Å resolution .

Metabolic Tracing Applications

Beyond structural studies, sodium 2-oxopropanoate-d3 serves as a tracer in:

  • Glycolytic Flux Analysis: Tracking deuterium incorporation into lactate and alanine pools via 2^2H-NMR .

  • ROS Scavenging Studies: Comparative analysis of protiated vs. deuterated pyruvate in quenching reactive oxygen species (ROS), leveraging deuterium's kinetic isotope effect .

Research Findings and Experimental Insights

Recent investigations have elucidated both the capabilities and limitations of sodium 2-oxopropanoate-d3 in biochemical systems.

Microbial Growth Kinetics

Comparative growth studies in E. coli show:

Carbon SourceDoubling Time (h)Final OD600_{600}
Glucose1.23.8
Pyruvate (protiated)4.71.2
Pyruvate-d35.11.1

The marginal growth impairment in deuterated media (≈8% slower than protiated pyruvate) is attributed to kinetic isotope effects on enzymatic processing of the deuterated substrate .

Challenges and Mitigation Strategies

Despite its utility, working with sodium 2-oxopropanoate-d3 presents unique challenges:

Parapyruvate Formation

Under alkaline conditions (pH >9), pyruvate dimerizes to parapyruvate at rates exceeding 50% after 30 minutes . Mitigation involves:

  • Maintaining reaction pH <8 during deuteration

  • Rapid neutralization post-exchange

  • Storage at 2-8°C in anhydrous conditions

Metabolic Routing in Microbial Systems

Native E. coli strains inefficiently metabolize pyruvate due to:

  • Competition between lactate dehydrogenase and pyruvate dehydrogenase

  • Redox imbalance from NADH accumulation

The evolved DAP1(DE3) strain addresses these through:

  • ldhA Inactivation: Eliminates lactate production, favoring acetyl-CoA synthesis .

  • Glucose-6-Phosphate Dehydrogenase Upregulation: Enhances NADPH regeneration to counter oxidative stress .

Future Directions and Concluding Remarks

Sodium 2-oxopropanoate-d3 stands at the forefront of isotopic labeling technologies, enabling unprecedented resolution in macromolecular structural studies. Ongoing research aims to:

  • Develop continuous-flow deuteration systems to reduce D2_2O consumption

  • Engineer microbial consortia for tandem utilization of pyruvate-d3 and glycerol-d8

  • Explore applications in hyperpolarized 2^2H-MRI for real-time metabolic imaging

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